4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a chloro-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride typically involves the following steps:
Preparation of 2-Chloro-4,6-dimethylphenol: This compound can be synthesized through the chlorination of 4,6-dimethylphenol using chlorine gas in the presence of a suitable catalyst.
Formation of the Ether Linkage: The phenol is then reacted with 2-chloroethyl piperidine in the presence of a strong base such as sodium hydride (NaH) to form the ether linkage.
Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the chloro group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific oxidation conditions.
Reduction Products: Methyl-substituted derivatives.
Substitution Products: Amine derivatives of the piperidine ring.
Scientific Research Applications
4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in biological studies to investigate its interaction with various biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride can be compared with other similar compounds such as:
4-[2-(2-Chlorophenoxy)ethyl]-piperidine hydrochloride: Similar structure but lacks the methyl groups on the phenyl ring.
4-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-piperidine hydrochloride: Similar structure but with a different position of the chloro group on the phenyl ring.
Uniqueness: The presence of the 2-chloro-4,6-dimethylphenyl group in this compound makes it unique compared to other similar compounds. This structural feature can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11-9-12(2)15(14(16)10-11)18-8-5-13-3-6-17-7-4-13;/h9-10,13,17H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXGTHNBOSJZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCC2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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